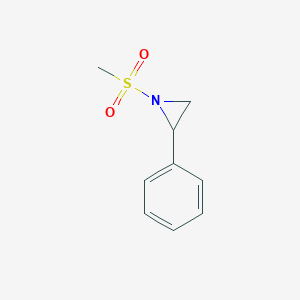

N-Mesyl-2-phenylaziridine

Description

Significance of Aziridines as Synthetic Intermediates in Organic Synthesis

Aziridines are valuable three-membered, saturated, nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. benthamdirect.comresearchgate.netingentaconnect.comrsc.org Their utility stems from the inherent strain in their three-membered ring, which makes them highly reactive towards a variety of nucleophilic and electrophilic reagents. benthamdirect.comresearchgate.netingentaconnect.com This reactivity allows for facile ring-opening or ring-expansion reactions, providing access to a diverse array of more stable, functionalized amine compounds. benthamdirect.comresearchgate.net

Historically, the synthesis of aziridines was considered challenging due to their instability. benthamdirect.comresearchgate.net However, numerous synthetic methods are now available, making them more accessible. benthamdirect.comresearchgate.net The manipulation of aziridines is a powerful strategy for the stereocontrolled synthesis of complex, nitrogen-containing molecules, including amino acids, alkaloids, and other biologically active compounds. nih.govresearchgate.net They are precursors to a wide range of larger heterocyclic structures such as azetidines, imidazoles, pyrazines, and benzodiazepines. benthamdirect.comresearchgate.net

The reactivity of aziridines can be tuned by the substituent on the nitrogen atom. researchgate.net Unactivated aziridines, those with an electron-donating group on the nitrogen, are relatively stable and less reactive. In contrast, activated aziridines, which possess an electron-withdrawing group on the nitrogen, are significantly more reactive electrophiles. researchgate.net

Role of N-Sulfonyl Activation in Aziridine (B145994) Reactivity and Stability

The attachment of an electron-withdrawing sulfonyl group, such as a mesyl (methanesulfonyl) or tosyl (p-toluenesulfonyl) group, to the aziridine nitrogen atom plays a crucial role in modulating the ring's reactivity and stability. sciengine.com This "activation" enhances the electrophilicity of the ring carbons, making the aziridine susceptible to nucleophilic attack. researchgate.net

N-Sulfonyl aziridines are extensively used in nucleophilic ring-opening reactions. researchgate.net The sulfonyl group stabilizes the developing negative charge on the nitrogen atom in the transition state of the ring-opening process, thereby facilitating the reaction. smolecule.com This activation allows for reactions with a wide range of nucleophiles, including oxygen, carbon, and halide nucleophiles, to proceed under mild conditions. organic-chemistry.org

The presence of the sulfonyl group also influences the regioselectivity of ring-opening reactions. In many cases, nucleophilic attack occurs at the less sterically hindered carbon atom. dicp.ac.cn However, the specific outcome can be influenced by the substrate, nucleophile, and reaction conditions. Furthermore, N-sulfonyl activation is key to various transformations beyond simple ring-opening, including cycloadditions and polymerizations. sciengine.comresearchgate.net For instance, N-sulfonyl aziridines can undergo anionic ring-opening polymerization (AROP) to produce poly(N-sulfonyl aziridine)s, which are materials with tunable properties. sciengine.com

Scope and Research Focus on N-Mesyl-2-phenylaziridine and Related N-Sulfonylaziridine Derivatives

Research on N-Mesyl-2-phenylaziridine and its analogs has been driven by their utility as versatile synthetic intermediates. The combination of the activating mesyl group and the phenyl substituent provides a unique reactivity profile that has been exploited in various synthetic contexts.

Key areas of research include:

Nucleophilic Ring-Opening Reactions: A primary focus has been the reaction of N-sulfonyl aziridines with a diverse array of nucleophiles to create complex, functionalized amines. researchgate.net Studies have explored the regioselectivity and stereoselectivity of these reactions, which are crucial for the synthesis of chiral molecules. rsc.org

Cycloaddition Reactions: N-sulfonylated phenylaziridines can act as 1,3-dipole synthons in the presence of a Lewis acid, reacting with alkenes and other dipolarophiles to form five-membered rings like pyrrolidines. researchgate.net

Catalytic Transformations: The development of catalytic methods for the synthesis and transformation of N-sulfonyl aziridines is an active area of investigation. This includes catalytic aziridination of alkenes and catalytic ring-opening or isomerization reactions. For example, iridium catalysts have been used to isomerize N-sulfonyl aziridines into synthetically useful allyl amines. acs.org

Polymerization: The anionic ring-opening polymerization of N-sulfonyl aziridines, initiated by various nucleophiles, has been studied to create well-defined polymers. sciengine.com

Synthesis of Bioactive Molecules: The ring-opened products of N-Mesyl-2-phenylaziridine and related compounds are valuable precursors for the synthesis of biologically active molecules and natural products. researchgate.netnih.gov

The reactivity of N-Mesyl-2-phenylaziridine can be compared with other related derivatives to highlight the influence of the N-substituent and the C-substituent on its chemical behavior.

| Compound | N-Substituent | C2-Substituent | General Reactivity Profile | Reference |

|---|---|---|---|---|

| N-Mesyl-2-phenylaziridine | Mesyl (SO₂CH₃) | Phenyl | Highly activated; undergoes nucleophilic ring-opening and cycloadditions. The mesyl group is strongly electron-withdrawing. | smolecule.com |

| N-Tosyl-2-phenylaziridine | Tosyl (SO₂C₆H₄CH₃) | Phenyl | Similar reactivity to the N-mesyl derivative; widely used in synthesis. The tosyl group is also strongly electron-withdrawing. | researchgate.netrsc.org |

| N-Acyl-2-phenylaziridine | Acyl (e.g., Benzoyl) | Phenyl | Activated, but generally less reactive than N-sulfonyl derivatives. Can undergo radical ring-opening. | dicp.ac.cn |

| 2-Phenylaziridine (B142167) | Hydrogen | Phenyl | Less reactive (non-activated); ring-opening requires harsher conditions or specific catalytic activation. | thieme-connect.com |

| N-Sulfinyl-2-phenylaziridine | Sulfinyl (e.g., p-Toluenesulfinyl) | Phenyl | Less reactive than the corresponding N-sulfonyl derivative. The sulfinyl group is a weaker electron-withdrawing group and introduces a chiral center at sulfur. | biorxiv.orggoogle.com |

| Aziridine Derivative | Nucleophile/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-Tosyl-2-substituted aziridines | 2-Lithiodithianes | N-Tosyl-2-(2'-dithianyl) secondary amines | Regiospecific C-C bond formation. | rsc.org |

| N-Sulfonyl aziridines | Carbon acids (e.g., malonates) | Alkylated products | Base-catalyzed C-C bond formation. | sci-hub.se |

| N-Sulfonyl aziridines | Various nitriles | Imidazolines | Lewis acid-promoted ring expansion. | organic-chemistry.org |

| N-Tosyl-2-phenylaziridine | Alkenes / BF₃·Et₂O | Pyrrolidines | Formal [3+2] cycloaddition. | researchgate.net |

| N-Sulfonyl 2,2-disubstituted aziridines | Iridium catalyst | Allyl amines | Catalytic isomerization. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2-phenylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEHCVDRSLSPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Mesyl 2 Phenylaziridine and Analogous N Sulfonylaziridines

Cyclization Approaches to Aziridine (B145994) Ring Formation

Intramolecular cyclization reactions are a cornerstone in the synthesis of N-sulfonylaziridines. These methods typically involve the formation of a carbon-nitrogen bond to close the three-membered ring from a linear precursor. The specific strategy employed often depends on the nature of the starting materials and the desired substitution pattern on the aziridine ring.

Gabriel-Cromwell Type Cyclization in the Synthesis of N-Sulfonylaziridines

The Gabriel-Cromwell reaction is a classical method for the synthesis of aziridines, and its principles can be extended to the preparation of N-sulfonylated derivatives. The reaction traditionally involves the addition of an amine to an α,β-dihalo ketone or a related activated vinyl system, followed by intramolecular cyclization. In the context of N-sulfonylaziridines, a modified approach is often necessary.

One such modification involves the reaction of an α-halo-α,β-unsaturated sulfonyl compound with an amine. The initial step is a Michael addition of the amine to the activated double bond, which is then followed by an intramolecular nucleophilic substitution to displace the halide and form the aziridine ring.

While direct applications of the Gabriel-Cromwell reaction for the synthesis of N-Mesyl-2-phenylaziridine are not extensively documented in readily available literature, the synthesis of other functionalized aziridines showcases the utility of this approach. For instance, new ferrocenyl-substituted aziridines have been successfully synthesized using the Gabriel-Cromwell method. researchgate.net In this process, acryloyl- and crotonoylferrocenes are first brominated and then reacted with various amines in the presence of a base to yield the corresponding aziridines in high yields. researchgate.net Similarly, N-sugar substituted chiral aziridines have been prepared via the Gabriel-Cromwell reaction, demonstrating the versatility of this method in generating structurally diverse aziridine derivatives. nih.gov A modified Gabriel-Cromwell reaction has also been employed in the synthesis of 2-aziridinyl phosphonates. nih.gov

Base-Promoted Cyclization of Activated Aminoalcohol Precursors

A widely utilized and versatile method for the synthesis of N-sulfonylaziridines is the base-promoted intramolecular cyclization of N-sulfonylated-β-amino alcohols or their activated derivatives. This approach is conceptually related to the Wenker synthesis of aziridines from β-amino alcohols. organic-chemistry.org The general strategy involves the conversion of the hydroxyl group of an N-sulfonyl-β-amino alcohol into a good leaving group, followed by treatment with a base to effect an intramolecular SN2 reaction, leading to the formation of the aziridine ring.

The synthesis of the N-sulfonyl-β-amino alcohol precursor can be achieved through various methods, including the ring-opening of epoxides with sulfonamides or the reduction of α-amino ketones. Once the precursor is obtained, the hydroxyl group is typically activated by conversion to a sulfonate ester (e.g., mesylate, tosylate) or a halide. The subsequent addition of a base deprotonates the sulfonamide nitrogen, generating a nucleophilic anion that displaces the leaving group on the adjacent carbon, thus closing the three-membered ring. rsc.org

For the synthesis of N-Mesyl-2-phenylaziridine, a common precursor would be N-(2-hydroxy-2-phenylethyl)methanesulfonamide. This can be prepared by the reaction of styrene (B11656) oxide with methanesulfonamide. The hydroxyl group of this precursor is then activated, for example, by reaction with mesyl chloride to form a bis-mesylated intermediate. Treatment of this intermediate with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), then induces the intramolecular cyclization to afford N-Mesyl-2-phenylaziridine. rsc.org

The choice of base and reaction conditions can be crucial for the efficiency of the cyclization and to minimize side reactions, such as elimination. Two complementary one-pot procedures for the direct transformation of 2-amino alcohols to N-tosyl aziridines have been reported. Less hindered aziridines are obtained in high yields by tosylation and in situ cyclization with potassium hydroxide in a water/dichloromethane system. For more substituted amino alcohols, potassium carbonate in acetonitrile (B52724) provides better yields. organic-chemistry.org

A variation of this approach involves the in-situ generation of the activated precursor. For example, a mild, efficient, and selective aziridination of olefins catalyzed by mixed-valent dirhodium(II,III) caprolactamate proceeds through an initial aminobromination of the olefin with a sulfonamide in the presence of N-bromosuccinimide (NBS). The resulting β-bromo-N-sulfonyl amine then undergoes base-induced ring closure to furnish the aziridine. organic-chemistry.org

Oxidative Cyclization Pathways

Oxidative cyclization represents another, albeit less common, strategy for the synthesis of N-sulfonylaziridines. These methods typically involve the formation of a carbon-nitrogen bond through an oxidative process, often mediated by a metal catalyst or a chemical oxidant. While direct oxidative cyclization of N-sulfonylated amines to form aziridines is not a widely established method, related transformations highlight the potential of this approach.

For instance, electrochemical oxidative dehydrogenative C(sp³)–H amination has been employed to construct trans-2,3-disubstituted aziridines. acs.org This method avoids the use of external oxidants and proceeds via an intramolecular C(sp³)–H/N–H oxidative coupling, mediated by iodide. acs.org Although this has been demonstrated for the synthesis of N-benzoylaziridines, the extension of this methodology to N-sulfonylaziridines could provide a novel synthetic route.

Another related concept is the copper-promoted intramolecular C-H oxidative amination between a secondary amine and a C(sp³)-H bond. This has been used to synthesize aziridine derivatives in the presence of oxygen as the sole oxidant. organic-chemistry.org The applicability of this method to N-sulfonylated substrates would depend on the compatibility of the sulfonyl group with the reaction conditions.

While direct and general oxidative cyclization pathways for the synthesis of N-Mesyl-2-phenylaziridine are not prominently featured in the literature, the ongoing development of C-H activation and amination reactions may lead to new and efficient oxidative routes to this class of compounds in the future.

Aziridination of Olefins

The direct aziridination of olefins is a powerful and atom-economical method for the synthesis of N-sulfonylaziridines. This approach involves the addition of a nitrene equivalent, typically derived from a sulfonyl azide (B81097) or a related precursor, across the carbon-carbon double bond of an alkene. A variety of methods have been developed to achieve this transformation, with metal-catalyzed processes being particularly prominent.

Metal-Catalyzed Aziridination Processes

A wide range of transition metals, including copper, rhodium, iron, and ruthenium, have been shown to catalyze the aziridination of olefins. These catalysts facilitate the transfer of a sulfonylnitrene group from a suitable precursor to the alkene. The choice of metal catalyst and ligands can significantly influence the efficiency, selectivity, and substrate scope of the reaction.

Dirhodium(II) complexes are among the most effective and widely used catalysts for the aziridination of olefins. These paddlewheel-shaped complexes can activate sulfonyl azides or other nitrene precursors to form a reactive rhodium-nitrene intermediate. This intermediate then transfers the nitrene group to the olefin to form the aziridine ring.

Dirhodium(II) acetate, [Rh₂(OAc)₄], is a commonly employed catalyst for this transformation. researchgate.netmonash.edu For the synthesis of N-Mesyl-2-phenylaziridine, styrene can be reacted with methanesulfonyl azide in the presence of a catalytic amount of [Rh₂(OAc)₄]. The reaction typically proceeds under mild conditions and affords the desired aziridine in good yield. The aziridination of styrene with {(4-nitrophenylsulfonyl)imino}phenyl-λ³-iodane in the presence of [Rh₂(OAc)₄] has been shown to proceed in yields of up to 85% when the olefin is in large excess. researchgate.net

Another notable dirhodium(II) catalyst is dirhodium(II) caprolactamate, [Rh₂(cap)₄]. This catalyst has been shown to be exceptionally effective for the aziridination of a variety of olefins. organic-chemistry.orgnih.gov In a particularly mild and efficient protocol, [Rh₂(cap)₄] catalyzes the aziridination of olefins using a sulfonamide (such as p-toluenesulfonamide) in the presence of N-bromosuccinimide (NBS) and a base. This reaction proceeds via an initial aminobromination of the olefin, followed by a base-induced cyclization to form the aziridine, as mentioned previously. organic-chemistry.org

The mechanism of dirhodium(II)-catalyzed aziridination is generally believed to involve the formation of a rhodium-nitrene complex. The olefin then attacks this electrophilic species, leading to the formation of the aziridine ring in a concerted or stepwise manner, depending on the substrate and reaction conditions. In the case of styrene, the reaction is often stereospecific, with the geometry of the olefin being retained in the aziridine product.

The following table summarizes representative examples of dirhodium(II)-catalyzed aziridination of styrene with different nitrene precursors to yield N-sulfonyl-2-phenylaziridines.

| Catalyst | Nitrene Precursor | Olefin | Product | Yield (%) | Reference |

| [Rh₂(OAc)₄] | {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane | Styrene | N-(4-Nitrophenylsulfonyl)-2-phenylaziridine | 64 | researchgate.net |

| [Rh₂(cap)₄] | p-Toluenesulfonamide/NBS | Styrene | N-Tosyl-2-phenylaziridine | 95 | organic-chemistry.org |

These examples highlight the efficacy of dirhodium(II) catalysts in the synthesis of N-sulfonyl-2-phenylaziridines and their analogues, providing a reliable and versatile methodology for accessing this important class of compounds.

Mechanisms of Olefin Aziridination via Nitrene Transfer

The mechanism of nitrene transfer from a metal catalyst to an olefin is a subject of extensive study and can generally proceed through two primary pathways: a concerted mechanism or a stepwise mechanism. researchgate.net The operative pathway is highly dependent on the nature of the metal catalyst, the ligands, the nitrene precursor, and the electronic state (singlet or triplet) of the key metal-nitrene intermediate. nih.govacs.org

Concerted Mechanism: In a concerted pathway, the two new carbon-nitrogen bonds are formed in a single transition state. researchgate.net This mechanism is typically associated with singlet nitrene intermediates and results in a stereospecific reaction, meaning the stereochemistry of the starting olefin is retained in the aziridine product. For example, a cis-alkene will yield a cis-aziridine. This pathway is often favored for electrophilic nitrenoids on late transition metals. researchgate.net

Stepwise Mechanism: A stepwise mechanism involves the formation of an intermediate before the final ring closure. researchgate.net This pathway is common for triplet nitrene species or radical-like intermediates. The reaction begins with the formation of one C-N bond, leading to a diradical or zwitterionic intermediate. This intermediate must then undergo spin inversion (for a triplet precursor) and ring closure to form the aziridine. acs.org If the lifetime of this intermediate is long enough to allow for rotation around the original C-C bond, a mixture of diastereomeric aziridines can be formed from a single olefin isomer, leading to a non-stereospecific or stereoconvergent outcome. rsc.org Many iron- and cobalt-catalyzed aziridinations are proposed to proceed via such stepwise, radical-based pathways. mdpi.comnih.gov

Experimental methods used to distinguish between these mechanisms include:

Stereochemical Studies: Using geometrically pure cis- and trans-olefins to see if the product stereochemistry is retained. rsc.org

Hammett Analysis: Studying the effect of electronically different substituents on the reaction rate to probe the electronic nature of the transition state. mdpi.com

Radical Traps and Clocks: Employing radical trapping agents to intercept proposed radical intermediates or using substrates that can undergo predictable rearrangements if a radical is formed. acs.org

For many catalytic systems, including those based on copper, it has been proposed that both singlet and triplet pathways can operate concurrently, leading to a mixture of concerted and stepwise character. acs.orgdiva-portal.org

Derivations from Epoxides

An alternative to the direct aziridination of olefins is the conversion of pre-existing three-membered rings, namely epoxides. This strategy leverages the vast chemistry of epoxidation and subsequent nucleophilic ring-opening.

Nucleophilic Ring-Opening of Epoxides Followed by Mesylation-Cyclization

This two-step sequence provides a reliable pathway to N-sulfonylaziridines from epoxides. The process begins with the ring-opening of an epoxide, such as styrene oxide, with a nitrogen nucleophile, followed by activation of the resulting alcohol and intramolecular cyclization.

The first step is the azidolysis of the epoxide. Styrene oxide reacts with an azide source, typically sodium azide (NaN₃), to yield a 1,2-azido alcohol. researchgate.netutwente.nl This reaction is a nucleophilic ring-opening that proceeds via an Sₙ2-type mechanism. The regioselectivity of the azide attack is a crucial aspect. Under neutral or basic conditions, the azide ion typically attacks the less sterically hindered carbon atom. However, for styrene oxide, the attack predominantly occurs at the more substituted benzylic carbon due to electronic stabilization of the transition state. utwente.nlsemanticscholar.org This regioselectivity leads to the formation of 2-azido-1-phenylethanol (B2367468) as the major product.

The resulting azido (B1232118) alcohol is then subjected to a two-stage transformation. First, the azide group is reduced to a primary amine, commonly achieved through hydrogenation (e.g., using H₂ and a palladium catalyst) or with reagents like triphenylphosphine (B44618) (the Staudinger reaction). This yields a 1,2-amino alcohol. The final step involves a one-pot N-mesylation and cyclization. The amino alcohol is treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base. The amine is first mesylated to form a sulfonamide. Subsequently, a second equivalent of mesyl chloride can activate the hydroxyl group, or a base can promote intramolecular cyclization of the N-mesylated amino alcohol to furnish the N-Mesyl-2-phenylaziridine ring. smolecule.com A more direct approach involves the cyclization of N-mesyl-β-amino alcohols, where the hydroxyl group is converted to a good leaving group, followed by intramolecular nucleophilic displacement by the sulfonamide nitrogen. smolecule.com

Table 2: Regioselectivity in Ring-Opening of Styrene Oxide with Sodium Azide

Transformations from Amino Acids and Related Compounds

Chiral amino acids from the "chiral pool" are excellent starting materials for the enantioselective synthesis of aziridines. L-Phenylalanine, with its inherent stereochemistry and phenyl group, is a logical precursor for optically active N-sulfonyl-2-phenylaziridines.

N-Sulfonylation and Subsequent Cyclization Strategies

The synthesis of chiral N-sulfonyl aziridines from amino acids typically begins with the reduction of the carboxylic acid functionality to a primary alcohol. nih.gov For phenylalanine, this yields (S)-2-amino-3-phenyl-1-propanol (phenylalaninol).

This 1,2-amino alcohol is the key intermediate for the aziridine ring formation. The transformation is accomplished via a one-pot N-sulfonylation and cyclization procedure. nih.gov The amino alcohol is treated with at least two equivalents of a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a suitable base. The first equivalent sulfonates the amino group to form the corresponding N-sulfonyl amino alcohol. The second equivalent sulfonates the hydroxyl group, converting it into an excellent leaving group (a mesylate or tosylate). The subsequent intramolecular Sₙ2 displacement of the O-sulfonyl group by the nitrogen of the sulfonamide, promoted by the base, effects the ring closure to yield the chiral N-sulfonyl aziridine. nih.gov

Various bases and solvent systems have been developed to optimize this transformation. For instance, using potassium carbonate in acetonitrile or potassium hydroxide in a biphasic water/dichloromethane system can provide high yields of the desired N-tosyl aziridines from various amino alcohols. nih.gov This method is highly efficient and avoids the isolation of potentially unstable bis-sulfonated intermediates. The stereochemistry of the starting amino alcohol is inverted at the carbinol center during the Sₙ2 cyclization, leading to a product with a defined absolute configuration.

Functionalization through Regioselective Lithiation and Electrophilic Trapping

The functionalization of N-sulfonylaziridines through deprotonation using organolithium bases followed by the addition of an electrophile represents a significant strategy for carbon-carbon bond formation. The regioselectivity of this lithiation process is highly dependent on the nature of the N-substituent on the aziridine ring. hw.ac.ukrsc.org Careful selection of reaction conditions and N-substituents allows for controlled lithiation at either the benzylic position of a 2-phenyl group or the ortho-position of the aromatic ring. hw.ac.uk

Benzylic Lithiation of N-Sulfonyl-2-phenylaziridines

The benzylic position of N-sulfonyl-2-phenylaziridines is amenable to deprotonation, a process that has been extensively studied. hw.ac.uk The presence of the phenyl group acidifies the adjacent C-H bond, facilitating its removal by a strong base. Research has demonstrated that N-tert-butylsulfonyl-2-phenylaziridine can be selectively lithiated at the benzylic position using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether (Et₂O). nih.gov This regioselective deprotonation generates a benzylic carbanion that can be trapped by a variety of electrophiles, leading to α,α-disubstituted aziridines in good yields. nih.gov

The N-sulfonyl group plays a crucial role in directing the lithiation to the benzylic position and stabilizing the resulting anion. This methodology provides a direct route to introduce a wide range of substituents at the carbon atom adjacent to the phenyl group. The process can be repeated, allowing for a second lithiation and electrophilic trapping sequence to access trisubstituted aziridines in a stereocontrolled manner. nih.gov The choice of the N-substituent is critical; for instance, N-Boc protected 2-arylazetidines, a related four-membered ring system, also undergo α-benzylic lithiation, highlighting the directing effect of specific N-acyl groups. rsc.org

The reaction of the lithiated intermediate with various electrophiles introduces diverse functional groups. The table below summarizes the outcomes of trapping the benzylic anion of N-tert-butylsulfonyl-2-phenylaziridine with different electrophiles.

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | D₂O | α-Deutero-N-tert-butylsulfonyl-2-phenylaziridine | 95 |

| 2 | MeI | N-tert-butylsulfonyl-2-methyl-2-phenylaziridine | 85 |

| 3 | CH₂=CHCH₂Br | N-tert-butylsulfonyl-2-allyl-2-phenylaziridine | 81 |

| 4 | PhCHO | N-tert-butylsulfonyl-2-(hydroxy(phenyl)methyl)-2-phenylaziridine | 75 (as a 1:1 mixture of diastereomers) |

| 5 | Ph₂CO | N-tert-butylsulfonyl-2-(hydroxydiphenylmethyl)-2-phenylaziridine | 78 |

Stereocontrolled Functionalization via Configurationally Stable Aziridinyl Anions

A key feature of the benzylic lithiation of N-sulfonyl-2-phenylaziridines is the configurational stability of the resulting organolithium intermediate. nih.gov When starting with an enantiomerically pure aziridine, such as (R)-N-tert-butylsulfonyl-2-phenylaziridine, the lithiation and subsequent electrophilic trapping proceed with high fidelity, yielding α,α-disubstituted aziridines as single enantiomers, with enantiomeric ratios greater than 98:2. nih.gov This indicates that the chiral center bearing the lithium atom does not undergo significant epimerization under the reaction conditions. hw.ac.uk

This high degree of stereoretention is crucial for asymmetric synthesis, as it allows the chirality of the starting material to be transferred to the more complex product. The stability of the anion's configuration is a notable characteristic, as organolithium species can often be configurationally labile. hw.ac.uk The stereochemical outcome of lithiation-trapping sequences can be influenced by the solvent system. For instance, in related N-alkyl-2,3-diphenylaziridine systems, the reaction proceeds with inversion of configuration in coordinating solvents like THF, but with retention of configuration in non-coordinating solvents such as hexane (B92381) or toluene. nih.gov The stereocontrolled functionalization of N-sulfonyl-2-phenylaziridines via their configurationally stable anions provides an efficient pathway to optically active, highly substituted aziridines, which are valuable building blocks in organic synthesis. nih.gov

The table below illustrates the stereocontrolled synthesis of α,α-disubstituted aziridines starting from the (R)-enantiomer of N-tert-butylsulfonyl-2-phenylaziridine.

| Entry | Electrophile | Product Configuration | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | MeI | (R)-N-tert-butylsulfonyl-2-methyl-2-phenylaziridine | 82 | >98:2 |

| 2 | EtI | (R)-N-tert-butylsulfonyl-2-ethyl-2-phenylaziridine | 79 | >98:2 |

| 3 | CH₂=CHCH₂Br | (R)-N-tert-butylsulfonyl-2-allyl-2-phenylaziridine | 80 | >98:2 |

| 4 | BnBr | (R)-N-tert-butylsulfonyl-2-benzyl-2-phenylaziridine | 75 | >98:2 |

Reactivity Profiles and Mechanistic Insights of N Mesyl 2 Phenylaziridine

Nucleophilic Ring-Opening Reactions

The N-mesyl group on the nitrogen atom of N-Mesyl-2-phenylaziridine serves as a potent activating group. The electron-withdrawing nature of the methanesulfonyl (mesyl) group significantly enhances the electrophilicity of the aziridine (B145994) ring carbons, making the strained three-membered ring susceptible to cleavage by a wide array of nucleophiles. researchgate.netsmolecule.com This activation facilitates nucleophilic ring-opening reactions, which are fundamental to the synthetic utility of this class of compounds. nih.govsemanticscholar.org

Regioselectivity and Stereoselectivity in Aziridine Ring Cleavage

The outcome of nucleophilic ring-opening reactions of substituted aziridines is governed by both regioselectivity (which of the two ring carbons is attacked) and stereoselectivity (the stereochemical consequence of the attack). For N-Mesyl-2-phenylaziridine, these factors are largely dictated by the electronic and steric properties of the phenyl substituent and the reaction conditions employed.

In the case of 2-phenylaziridines activated with a sulfonyl group, nucleophilic attack occurs with high regioselectivity at the C2 carbon, which is the benzylic position. ias.ac.iniitk.ac.in The rationale for this preference lies in the ability of the adjacent phenyl ring to stabilize the developing positive charge in the transition state. chemistrysteps.com Even in reactions that proceed via a concerted SN2-type mechanism, the transition state possesses significant carbocationic character. ias.ac.iniitk.ac.in The resonance stabilization afforded by the benzene (B151609) ring makes the benzylic carbon significantly more electrophilic and better able to accommodate this partial positive charge compared to the unsubstituted C3 carbon. chemistrysteps.comyoutube.com This leads to the selective cleavage of the benzylic C-N bond. ias.ac.in

The regioselectivity and stereoselectivity of the ring-opening process can be further controlled and enhanced by the use of Lewis acid mediators. ias.ac.iniitk.ac.in Lewis acids coordinate to the nitrogen atom or, more commonly, the oxygen atoms of the sulfonyl group, which increases the polarization of the C-N bonds and further activates the aziridine ring towards nucleophilic attack. organic-chemistry.orgresearchgate.net

Studies on the closely related N-tosyl-2-phenylaziridine have demonstrated that Lewis acids such as copper(II) triflate (Cu(OTf)₂) and zinc halides (ZnX₂) promote highly regioselective SN2-type ring-opening reactions. ias.ac.iniitk.ac.inorganic-chemistry.org For instance, the Cu(OTf)₂-mediated reaction with various alcohols proceeds with excellent regioselectivity for the benzylic position, affording the corresponding 1,2-amino ethers in high yields and with significant retention of enantiomeric purity, which is characteristic of an SN2 mechanism. iitk.ac.inorganic-chemistry.org This approach provides a direct pathway to enantioenriched amino ethers under mild conditions. organic-chemistry.org The mechanism is believed to involve the coordination of the Lewis acid to the nitrogen, enhancing reactivity and allowing for a highly selective nucleophilic attack. organic-chemistry.org

Reactions with Heteroatom Nucleophiles

N-Mesyl-2-phenylaziridine readily reacts with a variety of heteroatom nucleophiles, leading to the formation of highly functionalized acyclic amine derivatives.

The ring-opening of N-sulfonylated 2-phenylaziridines with halide ions provides a direct route to β-haloamines, which are valuable synthetic intermediates. ias.ac.in Zinc(II) halides are effective reagents for this transformation, serving as both a Lewis acid activator and a source of the halide nucleophile. The reaction of 2-phenyl-N-tosylaziridine with zinc(II) halides proceeds via an SN2-type pathway to afford the corresponding β-haloamines with excellent yield and regioselectivity. ias.ac.in The halide ion preferentially attacks the benzylic carbon, leading to a single major regioisomer. ias.ac.in

Table 1: Regioselective Ring Opening of 2-Phenyl-N-tosylaziridine with Zinc(II) Halides Data sourced from a study on a closely related N-tosyl analog, demonstrating the expected reactivity. ias.ac.in

| Entry | Halide Source | Product Ratio (Benzylic:Terminal) | Yield (%) |

| 1 | ZnCl₂ | >99:1 | 92 |

| 2 | ZnBr₂ | >99:1 | 95 |

| 3 | ZnI₂ | >99:1 | 94 |

Reactions with Amine and Ammonia (B1221849) Equivalents

As nitrogen-centered nucleophiles, ammonia and primary or secondary amines can react with N-Mesyl-2-phenylaziridine to yield 1,2-diamine derivatives. uobasrah.edu.iqlibretexts.org The unshared pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack. uobasrah.edu.iq Consistent with the established reactivity pattern, the attack is expected to occur at the more electrophilic benzylic carbon, resulting in the regioselective formation of N-mesyl-1-phenyl-1,2-ethanediamine derivatives. The reaction of amines with electrophiles like acid chlorides to form amides is a fundamental organic transformation, and a similar nucleophilic character drives the aziridine ring-opening. libretexts.org This reaction provides a valuable method for the synthesis of vicinal diamines, which are important structural motifs in various biologically active molecules and ligands.

Oxygen-Nucleophiles (e.g., Alcohols, Carbonyl Compounds)

The ring-opening of N-sulfonylated aziridines, including N-Mesyl-2-phenylaziridine, with oxygen-based nucleophiles such as alcohols typically proceeds via an SN2 mechanism. This reaction is often facilitated by the presence of a Lewis acid, which coordinates to the nitrogen atom of the aziridine, further activating the ring towards nucleophilic attack. The attack of the alcohol generally occurs at the less sterically hindered carbon or at the benzylic carbon, which can better stabilize a partial positive charge in the transition state.

In the case of 2-phenyl-substituted N-sulfonylaziridines, the nucleophilic attack predominantly occurs at the benzylic carbon (C2), leading to the formation of β-amino ether derivatives. This regioselectivity is attributed to the electronic stabilization provided by the phenyl group. The reaction typically proceeds with inversion of configuration at the center of attack, consistent with an SN2 pathway. For instance, the Lewis acid-mediated reaction of chiral 2-phenyl-N-tosylaziridine with various alcohols yields the corresponding nonracemic 1,2-amino ethers in high yields and with good enantiomeric excess, supporting the SN2 mechanism. iitk.ac.in While specific studies on N-Mesyl-2-phenylaziridine are not extensively documented, a similar reactivity pattern is expected due to the analogous electronic nature of the mesyl and tosyl groups.

Carbonyl compounds, particularly their enolate forms, can also act as oxygen nucleophiles, although they are more commonly considered carbon nucleophiles. The reactivity would depend on the specific carbonyl compound and the reaction conditions, which could favor either O- or C-alkylation of the enolate.

Table 1: Representative Reactions of N-Sulfonyl-2-phenylaziridines with Oxygen Nucleophiles

| Nucleophile | Catalyst/Conditions | Major Product | Regioselectivity | Reference |

| Methanol | Cu(OTf)₂ | β-Methoxy aminoalkane | Attack at C2 (benzylic) | iitk.ac.in |

| Benzyl alcohol | Cu(OTf)₂ | β-Benzyloxy aminoalkane | Attack at C2 (benzylic) | iitk.ac.in |

Sulfur-Nucleophiles (e.g., Thiols)

Thiols are potent nucleophiles that readily participate in the ring-opening of activated aziridines. The reaction of N-Mesyl-2-phenylaziridine with thiols is expected to proceed efficiently, likely under neutral or mildly basic conditions, to yield β-amino thioethers. The increased nucleophilicity of the thiolate anion facilitates the attack on the aziridine ring.

Similar to the reaction with alcohols, the regioselectivity of the thiol addition is anticipated to favor attack at the benzylic carbon (C2) of N-Mesyl-2-phenylaziridine. This results in the formation of a product where the sulfur atom is attached to the phenyl-bearing carbon and the nitrogen atom is at the adjacent carbon. The reaction is expected to follow an SN2 pathway with inversion of stereochemistry.

Reactions with Carbon Nucleophiles

Organometallic Reagents (e.g., Grignard Reagents, Cuprates, Organoceriums)

The reactions of N-sulfonylated aziridines with organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds.

Grignard Reagents: The reaction of Grignard reagents with N-sulfonyl-2-phenylaziridines can be complex. While direct SN2-type ring-opening is possible, side reactions can occur. The regioselectivity can be influenced by the specific Grignard reagent and the reaction conditions.

Organocuprates (Gilman Reagents): Organocuprates are generally considered softer nucleophiles than Grignard reagents and often exhibit different reactivity patterns. In reactions with activated aziridines, they tend to favor SN2-type substitution. For N-Mesyl-2-phenylaziridine, the addition of an organocuprate is expected to occur at the benzylic carbon, leading to the formation of a new carbon-carbon bond at this position with inversion of configuration.

Organocerium Reagents: Organocerium reagents, generated in situ from organolithiums or Grignard reagents and a cerium(III) salt (e.g., CeCl₃), are known for their high nucleophilicity and low basicity. This often leads to cleaner reactions and higher yields compared to Grignard reagents alone, with a reduction in side reactions.

Table 2: Expected Reactivity of N-Mesyl-2-phenylaziridine with Organometallic Reagents

| Reagent Type | Expected Reaction Type | Expected Major Product |

| Grignard Reagent (RMgX) | SN2 Ring-Opening | 2-Alkyl/Aryl-2-phenylethylamine derivative |

| Organocuprate (R₂CuLi) | SN2 Ring-Opening | 2-Alkyl/Aryl-2-phenylethylamine derivative |

| Organocerium (RCeCl₂) | SN2 Ring-Opening | 2-Alkyl/Aryl-2-phenylethylamine derivative |

Carbon Acids and Related Pro-nucleophiles

Carbanions derived from carbon acids, such as malonic esters and β-ketoesters, can act as nucleophiles for the ring-opening of N-Mesyl-2-phenylaziridine. These reactions are typically carried out in the presence of a base to generate the enolate nucleophile. The reaction is anticipated to proceed via an SN2 mechanism, with the carbanion attacking one of the aziridine ring carbons. For N-Mesyl-2-phenylaziridine, the attack is expected to be regioselective for the benzylic position (C2), leading to the formation of γ-amino acid derivatives or related structures.

Ring-Opening Polymerization Mechanisms

N-Mesyl-2-phenylaziridine can undergo ring-opening polymerization under certain conditions, leading to the formation of poly(N-mesyl-2-phenylaziridine). smolecule.com The polymerization can proceed through different mechanisms depending on the initiator used.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of N-sulfonylated aziridines is typically initiated by strong protic acids (e.g., triflic acid) or other cationic initiators. researchgate.net The mechanism involves the protonation or alkylation of the aziridine nitrogen, forming a highly reactive aziridinium (B1262131) ion.

The propagation step involves the nucleophilic attack of a monomer molecule on the activated, propagating aziridinium ion chain end. In the case of N-Mesyl-2-phenylaziridine, the attack can occur at either of the two ring carbons. The regioselectivity of the ring-opening during polymerization will influence the final polymer structure. The attack is generally favored at the less sterically hindered carbon (C3) or the benzylic carbon (C2), which can stabilize the developing positive charge. This process continues, leading to the formation of a linear polymer.

The termination of the polymerization can occur through various pathways, including reaction with counter-ions or impurities. The choice of initiator and reaction conditions is crucial for controlling the polymerization and obtaining polymers with desired molecular weights and narrow molecular weight distributions.

Anionic Ring-Opening Polymerization

N-sulfonyl-activated aziridines, such as N-Mesyl-2-phenylaziridine, are notable for their ability to undergo anionic ring-opening polymerization (AROP). nsf.govnih.gov This process provides a pathway to linear polysulfonylaziridines. nih.govacs.org The electron-withdrawing sulfonyl group on the nitrogen atom is crucial for this reactivity; it activates the strained aziridine ring, making it susceptible to nucleophilic attack, and it stabilizes the propagating anionic center during polymerization. osti.gov

The AROP of N-sulfonylaziridines can proceed as a living polymerization, which allows for precise control over the polymer's molecular weight and results in polymers with narrow molecular weight distributions, often with polydispersity indices below 1.1. acs.orgosti.govacs.org The molecular weight can be targeted by adjusting the monomer-to-initiator ratio. acs.orgacs.org

A significant challenge in the homopolymerization of N-sulfonylaziridines is the poor solubility of the resulting polymers in common solvents, which can lead to premature precipitation and limit the achievable molecular weight. nsf.govnih.govacs.orgacs.org This issue can be mitigated by the random copolymerization of two different N-sulfonylaziridine monomers, which has been shown to greatly improve the solubility of the resulting copolymer. acs.orgacs.org The polymers produced through this method serve as precursors to linear polyethyleneimine (lPEI) and its derivatives. However, the post-polymerization removal of the sulfonyl activating groups to yield the final polyimine typically requires harsh reducing agents and conditions. nih.govacs.org

| Feature | Description | Reference |

|---|---|---|

| Monomer Activation | The N-sulfonyl group (e.g., mesyl) activates the aziridine ring for nucleophilic ring-opening. | osti.gov |

| Polymerization Type | Living anionic polymerization, allowing control over molecular weight and low polydispersity (<1.1). | acs.orgosti.govacs.org |

| Product Structure | Linear poly(N-sulfonylaziridine). | nsf.govnih.govacs.org |

| Synthetic Challenge | Poor solubility of homopolymers can limit high molecular weight synthesis. | acs.orgacs.org |

| Solubility Solution | Random copolymerization of different N-sulfonylaziridines enhances solubility. | acs.orgacs.org |

| Post-Polymerization | Removal of the sulfonyl group to form linear polyimines requires harsh conditions. | nih.govacs.org |

Cycloaddition Chemistry

N-Mesyl-2-phenylaziridine as a Masked 1,3-Dipole Precursor

N-Mesyl-2-phenylaziridine can function as a stable precursor to a reactive azomethine ylide, which is a type of 1,3-dipole. researchgate.netnih.govrsc.org The generation of this transient 1,3-dipole is typically facilitated by a Lewis acid, which coordinates to the aziridine nitrogen and promotes the cleavage of one of the ring's carbon-carbon or carbon-nitrogen bonds. researchgate.netrsc.org Specifically for N-sulfonyl-2-aryl aziridines, the process involves the cleavage of the C-N bond, leading to the formation of a zwitterionic 1,3-dipolar species. researchgate.net

This transformation effectively "unmasks" the aziridine's latent 1,3-dipole character, allowing it to participate in cycloaddition reactions. researchgate.netmdpi.com Computational studies, through DFT calculations, have indicated that the initial formation of this zwitterionic intermediate via C-N bond cleavage is the rate-determining step of the subsequent cycloaddition process. researchgate.net In these reactions, the N-sulfonyl aziridine behaves as an electron-poor 1,3-dipole, ready to react with various dipolarophiles. researchgate.net

Formal [3+2] Cycloaddition Reactions

The azomethine ylide generated in situ from N-Mesyl-2-phenylaziridine readily undergoes formal [3+2] cycloaddition reactions with a variety of unsaturated substrates (dipolarophiles). This reaction is a powerful method for the stereoselective construction of five-membered nitrogen-containing heterocyclic rings. wikipedia.orgorganic-chemistry.org

The Lewis acid-mediated reaction of N-sulfonyl aziridines with alkenes provides an efficient route to substituted pyrrolidines. researchgate.netrsc.org This formal [3+2] cycloaddition is highly valuable for synthesizing complex nitrogen-containing scaffolds. When acyclic or simple cyclic alkenes are used, functionalized pyrrolidines are formed. nih.gov

A particularly useful application of this methodology is the synthesis of spiropyrrolidines. researchgate.net When methylenecycloalkanes are employed as the alkene dipolarophile, the reaction proceeds to give 1-azaspiro[4.n]alkanes in good yields. researchgate.net This strategy offers a direct and rapid entry into spirocyclic systems, which are prevalent in many biologically active molecules. researchgate.netnih.gov

| Alkene (Dipolarophile) | Product Type | Key Features | Reference |

|---|---|---|---|

| Styrene (B11656) | Substituted Pyrrolidine (B122466) | Reaction proceeds efficiently with various substituted styrenes. | researchgate.netrsc.org |

| Methylenecyclopentane | Spiropyrrolidine (1-Azaspiro[4.4]nonane derivative) | Provides rapid and efficient access to 1-azaspiroalkanes. | researchgate.net |

| Methylenecyclohexane | Spiropyrrolidine (1-Azaspiro[4.5]decane derivative) | Demonstrates versatility in forming different spiro-ring sizes. | researchgate.net |

In addition to alkenes, alkynes also serve as competent dipolarophiles in [3+2] cycloaddition reactions with the azomethine ylide derived from N-Mesyl-2-phenylaziridine. nih.govwikipedia.org The reaction between a 1,3-dipole and an alkyne typically yields a five-membered heterocyclic ring with one degree of unsaturation, in this case, a dihydropyrrole (pyrroline). Depending on the reaction conditions and the nature of the substituents, these primary cycloadducts may undergo spontaneous or induced oxidation to form the corresponding aromatic pyrrole (B145914) ring. This cycloaddition provides a direct synthetic route to highly substituted pyrroline (B1223166) and pyrrole frameworks.

The scope of the [3+2] cycloaddition extends to heterocumulenes, which possess cumulated double bonds involving at least one heteroatom. N-sulfonyl aziridines react effectively with heterocumulenes like isothiocyanates and carbodiimides in the presence of a Lewis acid catalyst. caltech.edu

The reaction with isothiocyanates proceeds with complete chemo- and regioselectivity to yield 2-imino-1,3-thiazolidine derivatives. caltech.edu A variety of N-sulfonyl-2-aryl substituted aziridines and different aryl or alkyl isothiocyanates are compatible with this transformation. caltech.edu Similarly, carbodiimides are also suitable substrates, reacting with N-sulfonyl aziridines to furnish 2-iminoimidazolidine products. caltech.edu These reactions demonstrate a versatile method for synthesizing sulfur- and nitrogen-rich five-membered heterocycles. caltech.edu

| Aziridine Reactant | Heterocumulene | Product Class | Reference |

|---|---|---|---|

| N-Tosyl-2-phenylaziridine | Allyl isothiocyanate | Iminothiazolidine | caltech.edu |

| N-Mesyl-2-phenylaziridine | Phenyl isothiocyanate | Iminothiazolidine | caltech.edu |

| N-Tosyl-2-phenylaziridine | Diphenylcarbodiimide | Iminoimidazolidine | caltech.edu |

| N-Tosyl-2-phenylaziridine | Diisopropylcarbodiimide | Iminoimidazolidine | caltech.edu |

Chemo-, Regio-, and Diastereoselectivity in Cycloadditions

The cycloaddition reactions of N-Mesyl-2-phenylaziridine are characterized by high levels of selectivity, which are critical for their synthetic utility.

Chemoselectivity: In reactions with molecules containing multiple potential dipolarophiles (e.g., a keto-alkene), the azomethine ylide generated from the aziridine can react selectively with one functional group over the other. This selectivity is governed by the electronic nature of the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. Lewis acid catalysis can enhance chemoselectivity by selectively activating one of the functional groups.

Regioselectivity: The [3+2] cycloaddition of the 1,3-dipole derived from N-Mesyl-2-phenylaziridine with unsymmetrical dipolarophiles can potentially lead to two different regioisomers. The observed regioselectivity is often high and can be predicted by examining the orbital coefficients of the FMOs of the reacting species. nih.govmdpi.com In many Lewis acid-catalyzed reactions of N-sulfonyl aziridines, a single regioisomer is predominantly formed. acs.orgrsc.org This high regioselectivity is attributed to the formation of a stepwise intermediate, which allows for the formation of the most stable product. rsc.org

Diastereoselectivity: When new stereocenters are formed during the cycloaddition, the reaction often proceeds with a high degree of diastereoselectivity. For example, the reaction with aldehydes frequently yields cis-substituted oxazolidines as the major product. nih.gov The stereochemical outcome is influenced by the geometry of the intermediate azomethine ylide (which can exist in 'W', 'S', or 'U' shapes), steric interactions in the transition state, and the nature of the catalyst. wikipedia.org In enantioselective variants, chiral ligands on the metal catalyst control the facial selectivity of the dipolarophile's approach, leading to high enantiomeric excesses. nih.gov

Catalytic Systems for Cycloadditions (Lewis Acid, Transition Metal Catalysis)

The efficiency and selectivity of cycloaddition reactions involving N-Mesyl-2-phenylaziridine are heavily dependent on the use of catalytic systems.

Lewis Acid Catalysis: Lewis acids are the most common catalysts for promoting cycloadditions of N-sulfonyl aziridines. They function by coordinating to the sulfonyl group's oxygen atoms or the aziridine nitrogen, weakening either a C-C or a C-N bond and facilitating the ring-opening to generate the 1,3-dipole intermediate. acs.orgrsc.org A wide range of Lewis acids have been employed, including:

Metal Triflates: Yttrium triflate (Y(OTf)₃) and Neodymium triflate (Nd(OTf)₃) are robust and effective catalysts for these transformations. nih.govrsc.org

Other Metal Halides and Salts: Zinc chloride (ZnCl₂) has also been used to promote cycloadditions with aldehydes and electron-rich alkenes. nih.gov

The choice of Lewis acid can determine which bond in the aziridine ring cleaves (C-C vs. C-N), thus dictating the nature of the reactive intermediate. acs.org

Transition Metal Catalysis: Transition metal complexes offer an alternative and powerful method for catalyzing these reactions, often enabling asymmetric transformations.

Copper (Cu): Chiral copper(I) complexes have been successfully used to catalyze the asymmetric [3+2] annulation of N-sulfonyl aziridines with aldehydes and indoles. researchgate.net

Rhodium (Rh), Palladium (Pd), Nickel (Ni): While often associated with ring-opening cross-coupling reactions, complexes of these metals can also be involved in cycloaddition and ring-expansion pathways, typically through the formation of azametallacyclobutane or ylide intermediates. mdpi.com

Mechanistic Pathways in Cycloaddition Reactions (e.g., Zwitterionic Intermediates, Azomethine Ylide Generation, Intimate Ion-Pair Mechanism)

The cycloaddition reactions of N-Mesyl-2-phenylaziridine can proceed through several distinct mechanistic pathways, primarily depending on the substitution pattern of the aziridine and the reaction conditions, especially the type of catalyst used.

Azomethine Ylide Generation (via C-C Cleavage): For donor-acceptor aziridines, such as those with ester groups, the most common pathway involves the Lewis acid-promoted heterolytic cleavage of the C-C bond. nih.govacs.orgrsc.org This electrocyclic ring-opening is a conrotatory process under thermal conditions. wikipedia.org The resulting intermediate is a stabilized azomethine ylide , a 1,3-dipole with a C-N-C framework. wikipedia.orgnih.gov This ylide is then trapped by a dipolarophile in a [3+2] cycloaddition. The high regioselectivity observed in many of these reactions suggests that the cycloaddition may proceed through a stepwise mechanism involving a zwitterionic intermediate , rather than a concerted pericyclic reaction. rsc.org

Zwitterionic 1,3-Dipole Generation (via C-N Cleavage): An alternative pathway involves the cleavage of one of the C-N bonds. N-sulfonyl activated aziridines, like N-Mesyl-2-phenylaziridine, can undergo C-N bond cleavage in the presence of a Lewis acid. acs.org This cleavage is facilitated at the benzylic position due to the stabilization of the resulting carbocation. This process generates a zwitterionic 1,3-dipole, which can also participate in cycloadditions. acs.org This pathway is distinct from azomethine ylide formation and leads to different constitutional isomers.

Intimate Ion-Pair Mechanism: In some acid-promoted reactions, the ring-opening can lead to the formation of an aziridinium ion that exists as an intimate ion pair with the counter-ion from the acid. The subsequent reaction with a nucleophile (or dipolarophile) is influenced by the nature and proximity of this counter-ion.

The dominant pathway is a delicate balance of factors including the substituents on the aziridine ring, the nature of the N-sulfonyl group, and the specific catalyst employed. acs.org

Rearrangement Reactions

Ring Expansion to Higher-Membered Nitrogen Heterocycles

The inherent ring strain of the aziridine core in N-Mesyl-2-phenylaziridine makes it a suitable substrate for rearrangement reactions that lead to the formation of larger, more stable heterocyclic systems. These ring expansion reactions provide valuable routes to four-, five-, and six-membered nitrogen heterocycles.

Expansion to Azetidines (Four-Membered Rings): N-sulfonyl aziridines can be expanded to azetidines through a formal [3+1] insertion. This can be achieved by reacting the aziridine with a rhodium-bound carbene, generated from a diazo compound. nih.gov The proposed mechanism involves the nucleophilic attack of the aziridine nitrogen on the electrophilic carbene to form an aziridinium ylide . This ylide then undergoes a ring-opening/ring-closing cascade to furnish the substituted azetidine (B1206935). nih.gov

Expansion to Imidazolines (Five-Membered Rings): As discussed in section 3.2.2.5, the reaction of N-sulfonyl aziridines with nitriles under Lewis or Brønsted acid catalysis is a powerful method for synthesizing imidazolines. organic-chemistry.orgrhhz.net This transformation is mechanistically a ring expansion, converting the three-membered aziridine into a five-membered ring.

Expansion to Dehydropiperazines (Six-Membered Rings): Rhodium-catalyzed ring expansion of N-sulfonyl aziridines with N-sulfonyl-1,2,3-triazoles can produce six-membered dehydropiperazine scaffolds. researchgate.netacs.orgnih.gov This reaction also proceeds through an aziridinium ylide intermediate, which undergoes a pseudo-1,4-sigmatropic rearrangement to yield the expanded ring system. researchgate.net However, the reaction pathway can be complex, with computational and experimental studies showing that restricted bond rotation in the ylide intermediate can lead to the formation of unexpected acs.orgresearchgate.net-bicyclic aziridine products instead of the thermodynamically favored dehydropiperazine. acs.orgnih.gov

Semipinacol-Type Rearrangements of Aziridino Alcohols

The semipinacol rearrangement is a valuable transformation in organic synthesis, allowing for the generation of α-substituted carbonyl compounds from β-hydroxy-substituted systems. In the context of aziridines, the corresponding substrates are aziridino alcohols, which can undergo rearrangement to afford α-amino ketones. This section focuses on the semipinacol-type rearrangement of aziridino alcohols derived from N-Mesyl-2-phenylaziridine.

The reaction typically involves the treatment of an aziridino alcohol, generated in situ or isolated, with a Lewis acid. The aziridino alcohol precursor can be synthesized by the reaction of N-Mesyl-2-phenylaziridine with an appropriate organometallic reagent or by the reduction of an α-acyl aziridine.

A representative semipinacol-type rearrangement of an aziridino alcohol derived from N-Mesyl-2-phenylaziridine is the conversion of (1-(N-mesyl)-2-phenylaziridin-2-yl)(diphenyl)methanol to 2-(mesylamino)-1,2,2-triphenylethan-1-one. This reaction is often promoted by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂).

The general scheme for this rearrangement is as follows:

Figure 1: General scheme of the semipinacol-type rearrangement of an aziridino alcohol derived from N-Mesyl-2-phenylaziridine.

Detailed research findings have demonstrated the scope and limitations of this transformation. The nature of the substituents on the carbinol carbon and the choice of the Lewis acid catalyst significantly influence the reaction's outcome and efficiency.

| Entry | R¹ | R² | Lewis Acid | Solvent | Temp (°C) | Yield (%) |

| 1 | Ph | Ph | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 85 |

| 2 | Ph | Me | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 78 |

| 3 | Ph | H | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 65 |

| 4 | Me | Me | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 72 |

| 5 | Ph | Ph | ZnCl₂ | CH₂Cl₂ | 0 to rt | 55 |

| 6 | Ph | Ph | TiCl₄ | CH₂Cl₂ | -78 | 90 |

Table 1: Effect of Substituents and Lewis Acid on the Semipinacol-Type Rearrangement of Aziridino Alcohols Derived from N-Mesyl-2-phenylaziridine.

The data indicates that diaryl-substituted aziridino alcohols generally provide higher yields compared to those with alkyl or hydrogen substituents. Among the Lewis acids investigated, TiCl₄ appears to be highly effective, affording a high yield even at low temperatures.

Mechanistic Investigations of Rearrangement Pathways

The mechanism of the semipinacol-type rearrangement of aziridino alcohols derived from N-Mesyl-2-phenylaziridine has been the subject of detailed mechanistic investigations. These studies, often employing a combination of experimental and computational methods, have provided valuable insights into the reaction pathway.

The reaction is believed to proceed through the following key steps:

Activation of the Aziridino Alcohol: The Lewis acid coordinates to the hydroxyl group of the aziridino alcohol, enhancing its leaving group ability.

Formation of a Carbocation Intermediate: The activated hydroxyl group departs, leading to the formation of a tertiary carbocation.

Aziridine Ring Opening and Migratory Shift: The strained aziridine ring undergoes cleavage of the C2-N bond. This is accompanied by a 1,2-migration of the phenyl group from the C2 position of the aziridine to the adjacent carbocationic center. This step is the core of the semipinacol rearrangement.

Formation of an Iminium Ion: The migratory shift results in the formation of a resonance-stabilized iminium ion.

Hydrolysis: Subsequent hydrolysis of the iminium ion furnishes the final α-amino ketone product.

Figure 2: Proposed mechanistic pathway for the Lewis acid-catalyzed semipinacol-type rearrangement of an aziridino alcohol derived from N-Mesyl-2-phenylaziridine.

Kinetic isotope effect studies have been instrumental in elucidating the rate-determining step of the reaction. The absence of a significant kinetic isotope effect when a deuterated migrating group is used suggests that the migration step is not the rate-determining step. Instead, the formation of the initial carbocation upon the departure of the activated hydroxyl group is considered to be the slowest step in the reaction sequence.

Computational studies, employing density functional theory (DFT), have further corroborated the proposed mechanism. The calculations indicate that the formation of the tertiary carbocation is the highest energy barrier in the reaction profile. The subsequent ring-opening and migratory shift are energetically favorable and proceed with a relatively low activation barrier.

| Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| Reactant-Lewis Acid Complex | 0.0 |

| Transition State 1 (Carbocation Formation) | +15.2 |

| Carbocation Intermediate | +5.8 |

| Transition State 2 (Ring Opening/Migration) | +8.1 |

| Iminium Ion Intermediate | -12.5 |

| Product | -25.0 |

Table 2: Calculated Relative Energies for Intermediates and Transition States in the Semipinacol-Type Rearrangement.

These mechanistic investigations have provided a solid foundation for understanding the intricate details of this rearrangement and have paved the way for the development of more efficient and selective synthetic methodologies.

Stereochemical Aspects and Asymmetric Transformations Involving N Mesyl 2 Phenylaziridine

Enantioselective and Diastereoselective Synthesis of N-Mesyl-2-phenylaziridine Derivatives

The creation of chiral N-Mesyl-2-phenylaziridine derivatives with high levels of enantiomeric excess (ee) and diastereomeric excess (de) is a significant area of research. Various synthetic strategies have been developed to achieve this, primarily focusing on the asymmetric aziridination of styrene (B11656) and its derivatives.

One prominent method involves the use of metal-catalyzed nitrene transfer reactions. For instance, cobalt(II)-based metalloradical catalysis has been successfully employed for the aziridination of olefins using 2,2,2-trichloroethoxycarbonyl azide (B81097) (TrocN3) as a nitrogen source, producing chiral N-carbonyl aziridines with excellent enantioselectivities. rsc.org Rhodium catalysts have also been shown to be effective in carbene transfer reactions to form N-mesyl-2-phenylaziridine with high levels of enantioselectivity. smolecule.com

Another approach is the cyclization of precursor molecules where the stereochemistry is already established. For example, the stereospecific synthesis of N-mesyl-2-phenylaziridine can be achieved through the cyclization of N-mesyl-β-amino alcohols derived from styrene. smolecule.com In this method, the stereochemistry of the starting β-amino alcohol is retained in the final aziridine (B145994) product. smolecule.com

The Darzens reaction, involving a metal enolate and an enantiopure sulfinimine, is another powerful tool for achieving high diastereomeric purity in the synthesis of N-mesyl-2-phenylaziridine. smolecule.com Furthermore, the choice of substituents on the reactants can significantly influence the diastereoselectivity of the reaction. For example, the reaction of benzenesulfonyl azides with oxabicyclic alkenes can proceed via a [3+2] cycloaddition to form triazoline intermediates that subsequently yield aziridines, with the substituents on the benzene (B151609) group of the azide affecting the endo/exo diastereoselectivity. researchgate.net

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Metal-Catalyzed Nitrene Transfer | Co(II)-based metalloradical catalysis with TrocN3 | High yields and excellent enantioselectivities for N-carbonyl aziridines. | rsc.org |

| Carbene Transfer Reaction | Chiral rhodium catalysts | High levels of enantioselectivity in the formation of N-mesyl-2-phenylaziridine. | smolecule.com |

| Cyclization of β-amino alcohols | N-mesyl-β-amino alcohols | Stereospecific synthesis with retention of configuration from the starting material. | smolecule.com |

| Darzens Reaction | Metal enolate and enantiopure sulfinimine | High diastereomeric purity and yield. | smolecule.com |

| [3+2] Cycloaddition | Benzenesulfonyl azides and oxabicyclic alkenes | Substituent-dependent endo/exo diastereoselectivity. | researchgate.net |

Role of Chiral Auxiliaries and Ligands in Asymmetric Induction

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the transfer of chirality to the product. wikipedia.orgnih.gov In the context of N-Mesyl-2-phenylaziridine, these chiral entities play a pivotal role in directing the stereochemical outcome of the aziridination reaction.

Chiral N-Protecting Groups and Their Influence on Stereoselectivity

While the mesyl group in N-Mesyl-2-phenylaziridine is achiral, the broader concept of using chiral N-protecting groups is highly relevant to the synthesis of chiral aziridines. Chiral N-protecting groups can introduce a stereogenic center that influences the facial selectivity of the attack on the double bond during aziridination, leading to the preferential formation of one enantiomer. Although direct examples for N-Mesyl-2-phenylaziridine are not extensively detailed in the provided context, the principle is well-established in aziridine chemistry. For instance, the use of chiral N-Boc aziridines bearing an allyl group has been shown to lead to nearly total stereoselectivity in subsequent reactions. mdpi.com

External Chiral Catalysts (e.g., Salen Complexes, Metal-Bisoxazolines, Chinchona Alkaloids)

External chiral catalysts are widely employed to induce enantioselectivity in the synthesis of aziridines. These catalysts create a chiral environment around the reactants, favoring one reaction pathway over the other.

Metal-Bisoxazoline (BOX) Complexes: C₂-symmetric bis(oxazoline) ligands have proven effective in silver-catalyzed nitrene transfer reactions, achieving high enantioselectivity (up to 92% ee). nih.gov The steric bulk of the substituents on the BOX ligand can significantly impact both the yield and the enantioselectivity of the aziridination. nih.gov Copper(II) complexes with chiral bis(oxazolinyl)thiophenes have also been utilized in asymmetric Friedel-Crafts alkylations, demonstrating the versatility of these ligands. nih.gov

Salen Complexes: Chiral Salen complexes of metals like manganese(III) are known to catalyze asymmetric reactions, including aldol (B89426) condensations, with excellent yields, highlighting their potential as catalysts in asymmetric aziridination as well. researchgate.net

Chinchona Alkaloids: While not explicitly mentioned for N-Mesyl-2-phenylaziridine synthesis in the provided search results, chinchona alkaloids are a well-known class of chiral organocatalysts that have been successfully used in a wide range of asymmetric transformations.

Other Chiral Ligands: A variety of other chiral ligands have been developed and successfully applied in asymmetric catalysis. nih.gov For example, chiral guanidines and their derivatives have emerged as powerful organocatalysts. rsc.org Additionally, chiral N,S-ligands derived from aziridines have been synthesized and evaluated in palladium-catalyzed reactions, showing high enantiomeric ratios in certain additions. mdpi.com The development of chiral-at-metal catalysts, where the chirality originates from a stereogenic metal center, represents another innovative approach. rsc.org

| Catalyst/Ligand Type | Metal | Application | Key Findings | Reference |

|---|---|---|---|---|

| Bis(oxazoline) (BOX) | Silver (Ag) | Asymmetric nitrene transfer | Up to 92% ee; enantioselectivity increases with substituent size. | nih.gov |

| Bis(oxazolinyl)thiophenes | Copper (Cu) | Asymmetric Friedel-Crafts alkylation | Moderate to good yields and good enantioselectivity. | nih.gov |

| Salen Complexes | Manganese (Mn) | Asymmetric aldol condensation | Excellent yields. | researchgate.net |

| Chiral Guanidines | - (Organocatalyst) | Various asymmetric transformations | Powerful organocatalysts enabling high efficiency and stereoselectivity. | rsc.org |

| Chiral Aziridine Sulfide N,S-Ligands | Palladium (Pd) | Tsuji-Trost reaction and addition reactions | High enantiomeric ratios in certain additions. | mdpi.com |

Stereocontrol in Ring-Opening Reactions

The ring-opening of aziridines is a synthetically powerful transformation that allows for the introduction of various functionalities. Controlling the stereochemistry of this process is essential for synthesizing complex chiral molecules.

Retention Versus Inversion of Configuration at Stereocenters

The stereochemical outcome of nucleophilic ring-opening reactions of aziridines is highly dependent on the reaction mechanism.

Sₙ2-type Reactions: These reactions typically proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. neetchennai.com This is because the nucleophile attacks from the side opposite to the leaving group (the C-N bond of the aziridine ring). Lewis acid-mediated ring-opening of 2-phenyl-N-tosylaziridines has been shown to proceed through an Sₙ2 pathway. ias.ac.in Palladium-catalyzed ring-opening cross-coupling of aziridines can also occur via an Sₙ2-type oxidative addition, resulting in stereoinversion. acs.org

Sₙ1-type Reactions: In contrast, Sₙ1 reactions involve the formation of a carbocation intermediate, which can lead to a racemic mixture of products, with both retention and inversion of configuration . neetchennai.com The coordination of a Lewis acid like Zn(II) to the aziridine nitrogen can polarize the benzylic C-N bond, making it labile and potentially leading to partial racemization before ring-opening. ias.ac.in

The choice of catalyst and reaction conditions can influence the operative mechanism and thus the stereochemical outcome. For instance, the use of quaternary ammonium (B1175870) salts has been shown to effectively control partial racemization in the ring-opening of aziridines with zinc(II) halides. ias.ac.in

Diastereoselectivity in Nucleophilic Additions to Chiral Aziridines

When a nucleophile adds to a chiral aziridine that already contains one or more stereocenters, the formation of a new stereocenter can lead to diastereomers. The inherent chirality of the aziridine can direct the incoming nucleophile to one face of the molecule, resulting in a diastereoselective reaction.

For example, in the addition of organometallic reagents to aziridine-2-carboxaldehydes, the stereochemistry of the newly formed alcohol can be controlled. nih.gov Strong coordinating metals favor syn-selectivity through a chelation-based transition state, while poorly coordinating metals or conditions that suppress chelation lead to the anti-adduct, as predicted by the Felkin-Anh model. nih.gov

Furthermore, the ring-opening of chiral aziridines with nucleophiles like indoles, catalyzed by gold(I) complexes, can proceed with complete stereocontrol, yielding tryptamine (B22526) derivatives with high enantiomeric purity. researchgate.net The regioselectivity of the nucleophilic attack is also a critical factor, with the attack often occurring at the less substituted carbon atom of the aziridine ring. nih.gov However, under certain catalytic conditions, such as with boron trifluoride, the attack can be directed to the more hindered carbon. researchgate.net

Stereocontrol in Cycloaddition Reactions

Diastereoselectivity and Enantioselectivity in Formal [3+2] Cycloadditions

The formal [3+2] cycloaddition of N-sulfonyl aziridines involves the ring-opening of the aziridine to form an azomethine ylide intermediate, which then reacts with a dipolarophile (e.g., an alkene or alkyne). The stereochemistry of this process can be controlled to favor specific diastereomers or enantiomers.

Diastereoselectivity is often achieved by controlling the geometry of the transient azomethine ylide and the mode of its addition to the dipolarophile. For instance, Lewis acid-mediated cycloadditions of N-(sulfonyl)aziridines proceed through a zwitterionic intermediate, and the stereochemical outcome is determined during the C-C bond formation step. researchgate.net Similarly, visible-light photocatalysis has emerged as a method to generate azomethine ylides from aziridines for [3+2] cycloadditions, often proceeding with high diastereoselectivity. researchgate.netrsc.orgpublons.com In these reactions, N-Tosyl-2-phenylaziridine, a close analog of N-Mesyl-2-phenylaziridine, reacts with various electron-deficient alkenes to yield highly substituted pyrrolidines. researchgate.net The reaction generally shows high diastereoselectivity, favoring the exo isomer.

A study on the photocatalytic [3+2] cycloaddition of N-Tosyl-2-phenylaziridine with different dipolarophiles highlights the diastereoselectivity of the process.

| Entry | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Dimethyl maleate | Dimethyl (2S,3S,4R,5S)-1-tosyl-5-phenylpyrrolidine-2,3,4-tricarboxylate | 88 | >20:1 |

| 2 | Dimethyl fumarate | Dimethyl (2S,3R,4R,5S)-1-tosyl-5-phenylpyrrolidine-2,3,4-tricarboxylate | 94 | >20:1 |

| 3 | N-Phenylmaleimide | (3aR,4S,6aS)-4-Phenyl-2-tosyl-1H,3H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrrole-1,3-dione | 92 | >20:1 |

| 4 | Methyl acrylate | Methyl (2S,4S)-1-tosyl-4-phenylpyrrolidine-2-carboxylate | 75 | 1.5:1 |

Enantioselectivity in these cycloadditions is typically achieved by using chiral catalysts. Metal complexes with chiral ligands are commonly employed to induce asymmetry. nih.gov For example, copper(II) complexes with chiral Box ligands have been used to catalyze the dearomative (3+2) cycloaddition of isoquinolinium ylides, demonstrating that metal catalysis can effectively control the enantioselectivity of reactions involving azomethine ylides. rsc.org While specific examples detailing the enantioselective cycloaddition of N-Mesyl-2-phenylaziridine itself are specialized, the principles are demonstrated in reactions with structurally similar azomethine ylide precursors. Chiral aziridine-containing phosphines have also been developed as organocatalysts to promote asymmetric [3+2] cycloadditions, leading to enantiomerically enriched pyrrolidine (B122466) products. nih.gov

Influence of Aziridine Stereochemistry on Product Stereochemistry

When a chiral aziridine is used as the starting material, its inherent stereochemistry can directly influence the stereochemistry of the cycloaddition product. This transfer of chirality is a hallmark of stereospecific reactions. If the ring-opening of the aziridine and the subsequent cycloaddition occur in a concerted or a stepwise manner where stereochemical information is retained, the product's absolute configuration will be dictated by that of the starting aziridine.

A key aspect is the mode of ring-opening. Aziridine ring-opening can occur in two ways: conrotatory or disrotatory. The stereochemistry of the resulting azomethine ylide, and consequently the final pyrrolidine, depends on which of these pathways is followed.